molecular formula C30H52 B1263772 Lupane

Lupane

Cat. No.: B1263772
M. Wt: 412.7 g/mol
InChI Key: NKMDIWKRKQFYPH-LHOREHIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupane is a pentacyclic triterpenoid, a class of chemical compounds composed of five interconnected rings. It is a naturally occurring compound found in various plants, including the bark of birch trees. This compound and its derivatives, such as lupeol, betulin, and betulinic acid, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-HIV, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupane can be synthesized through various methods, including both traditional organic synthesis and biocatalysis. One common approach involves the extraction of betulin from birch bark, followed by chemical modifications to produce this compound derivatives. The synthesis often includes steps such as oxidation, reduction, and esterification .

Industrial Production Methods

Industrial production of this compound and its derivatives typically involves large-scale extraction from natural sources, followed by purification and chemical modification. The use of biocatalysts, such as enzymes, has also been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Lupane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Major products formed from these reactions include betulinic acid, lupeol, and various this compound derivatives with enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lupane compounds involves multiple molecular targets and pathways. For instance, betulinic acid induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. Lupeol, another this compound derivative, modulates various signaling pathways, including the phosphatidylinositol-3-kinase (PI3-K)/Akt and Wnt/β-catenin pathways .

Comparison with Similar Compounds

Lupane is often compared with other pentacyclic triterpenoids, such as oleanane, ursane, and friedelane. While all these compounds share a similar core structure, this compound derivatives are unique due to their specific biological activities and molecular targets. For example, betulinic acid (a this compound derivative) has shown selective anticancer activity, which is not as prominent in oleanane or ursane derivatives .

List of Similar Compounds

This compound and its derivatives continue to be a focal point of research due to their promising therapeutic potential and diverse applications across multiple scientific disciplines.

Properties

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1

InChI Key

NKMDIWKRKQFYPH-LHOREHIYSA-N

Isomeric SMILES

CC(C)C1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C

Synonyms

lupane

Origin of Product

United States

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